

# Application Note & Synthesis Protocol: 1-Phenyl-3-prop-2-yn-1-ylurea

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## Compound of Interest

Compound Name: 1-Phenyl-3-prop-2-yn-1-ylurea

Cat. No.: B3045097

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## Abstract

This document provides a comprehensive guide for the synthesis of **1-Phenyl-3-prop-2-yn-1-ylurea**, a valuable chemical intermediate in drug discovery and medicinal chemistry. The molecule incorporates a phenylurea scaffold and a terminal alkyne (propargyl group), both of which are prominent moieties in pharmacologically active compounds. The urea group acts as a rigid hydrogen bond donor-acceptor, crucial for binding to biological targets, while the propargyl group is a key feature in several neuroprotective agents and serves as a versatile handle for further modification via click chemistry.<sup>[1]</sup> This protocol details a robust and efficient synthesis method, emphasizing safety, mechanistic understanding, and thorough characterization of the final product. It is intended for researchers in synthetic chemistry and drug development.

## Scientific Foundation & Reaction Mechanism

The synthesis of **1-Phenyl-3-prop-2-yn-1-ylurea** is achieved through the nucleophilic addition of propargylamine to phenyl isocyanate. The reaction is typically rapid and exothermic.

Reaction Scheme:

Phenyl Isocyanate + Propargylamine → **1-Phenyl-3-prop-2-yn-1-ylurea**

Mechanism of Urea Formation:

The core of this synthesis is the reaction between the highly electrophilic carbon atom of the isocyanate group and the nucleophilic primary amine of propargylamine.[2][3] The lone pair of electrons on the nitrogen atom of propargylamine attacks the central carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the oxygen atom, which then tautomerizes to the stable urea product.[2][4] The reaction is generally irreversible and proceeds with high atom economy.

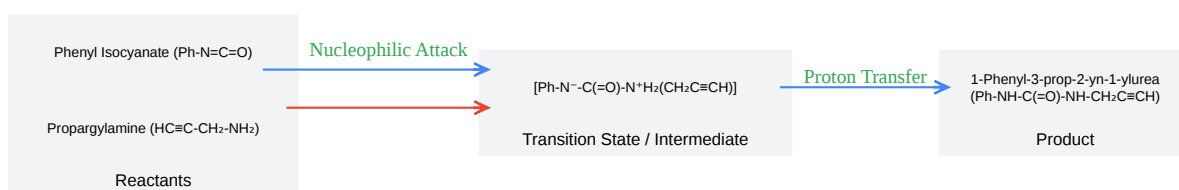


Figure 1: Mechanism of Nucleophilic Addition

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Caption: Figure 1: Mechanism of Nucleophilic Addition.

## Hazard Evaluation and Safety Precautions

This protocol involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

- Phenyl Isocyanate (CAS: 103-71-9): Highly toxic, flammable, and corrosive.[5][6] It is a lachrymator (causes tearing) and a respiratory sensitizer that may cause asthma.[6][7] It reacts with water, so it must be handled under anhydrous conditions.[8][9] Store in a tightly closed container in a cool, well-ventilated area away from heat, ignition sources, and metals.[10][11] Emergency shower and eyewash stations should be readily accessible.[10]
- Propargylamine (CAS: 2450-71-7): Flammable, toxic, and causes severe skin burns and eye damage.[12] Handle with extreme care to avoid skin contact or inhalation.[7][13] Store away from heat and ignition sources.[12]

- Anhydrous Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

## Materials and Methods

### Reagents and Equipment

Reagent/Material	Grade	Supplier Example	Notes
Phenyl Isocyanate, 98%	ReagentPlus®	Sigma-Aldrich	Store under nitrogen.
Propargylamine, 99%	Synthesis Grade	Fisher Scientific	Store under inert gas, refrigerated.
Dichloromethane (DCM), Anhydrous	≥99.8%, with inhibitor	Sigma-Aldrich	Use from a solvent purification system or a sealed bottle.
Magnetic Stirrer with Stir Bar	N/A	VWR	
Round-bottom flask (100 mL)	N/A	Kimble	Flame-dried before use.
Addition Funnel (60 mL)	N/A	Chemglass	Flame-dried before use.
Septa, Condenser, Nitrogen Inlet	N/A	N/A	For maintaining an inert atmosphere.
Ice-water bath	N/A	N/A	For temperature control.
Rotary Evaporator	N/A	Heidolph	For solvent removal.
Buchner Funnel and Filter Flask	N/A	N/A	For product filtration.

## Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

## Synthesis Protocol

- **Apparatus Setup:** Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a nitrogen atmosphere. Flame-dry all glassware before use to ensure anhydrous conditions.
- **Reagent Preparation:** In the flask, dissolve propargylamine (1.10 g, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM).
- **Reaction Initiation:** Cool the stirred solution to 0°C using an ice-water bath.
- **Addition of Isocyanate:** Dissolve phenyl isocyanate (2.38 g, 20.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the cold, stirred propargylamine solution over 15-20 minutes.
  - **Causality Note:** The initial cooling and slow addition are crucial to control the exothermic reaction and prevent the formation of side products.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
- **Monitoring:** The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (propargylamine) is consumed. A precipitate of the product often forms as the reaction proceeds.
- **Work-up and Isolation:** a. Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. b. Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. c. Collect the white solid product by vacuum filtration using a Buchner funnel. d. Wash the filter cake with a small amount of cold diethyl ether or cold hexanes (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
- **Drying:** Dry the purified product under a high vacuum to a constant weight. The expected yield is typically high (>90%).

## Data and Characterization

### Reagent and Product Data

Compound	Formula	MW ( g/mol )	Moles (mmol)	Equivalents	Amount Used
Phenyl Isocyanate	C <sub>7</sub> H <sub>5</sub> NO	119.12	20.0	1.0	2.38 g (2.1 mL)
Propargylamine	C <sub>3</sub> H <sub>5</sub> N	55.08	20.0	1.0	1.10 g (1.2 mL)
Product	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	174.20	~18.0	-	~3.14 g (90% yield)

## Expected Spectroscopic Data

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - δ ~8.6-8.8 ppm (s, 1H, Ph-NH-CO)
  - δ ~7.4-7.5 ppm (d, 2H, Ar-H ortho)
  - δ ~7.2-7.3 ppm (t, 2H, Ar-H meta)
  - δ ~6.9-7.0 ppm (t, 1H, Ar-H para)
  - δ ~6.5-6.7 ppm (t, 1H, CO-NH-CH<sub>2</sub>)
  - δ ~4.0-4.1 ppm (dd, 2H, -NH-CH<sub>2</sub>-C≡CH)
  - δ ~3.1-3.2 ppm (t, 1H, -C≡CH)
- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):
  - δ ~155 ppm (C=O, urea)
  - δ ~140 ppm (Ar-C ipso)
  - δ ~129 ppm (Ar-C meta)
  - δ ~121 ppm (Ar-C para)

- $\delta \sim 118$  ppm (Ar-C ortho)
- $\delta \sim 82$  ppm ( $-\text{C}\equiv\text{CH}$ )
- $\delta \sim 73$  ppm ( $-\text{C}\equiv\text{CH}$ )
- $\delta \sim 30$  ppm ( $-\text{NH}-\text{CH}_2$ )
- IR (ATR,  $\text{cm}^{-1}$ ):
  - $\sim 3300$   $\text{cm}^{-1}$  (N-H stretch, alkyne C-H stretch)
  - $\sim 2120$   $\text{cm}^{-1}$  ( $\text{C}\equiv\text{C}$  stretch, weak)
  - $\sim 1640$   $\text{cm}^{-1}$  ( $\text{C}=\text{O}$  stretch, urea "Amide I" band)
  - $\sim 1550$   $\text{cm}^{-1}$  (N-H bend, "Amide II" band)
- Mass Spectrometry (ESI+):
  - $m/z = 175.08$   $[\text{M}+\text{H}]^+$
  - $m/z = 197.06$   $[\text{M}+\text{Na}]^+$

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